![molecular formula C22H23N5O3 B2977255 N-(3-环丙基-1-(4-氧代-4,5,6,7-四氢-3H-环戊[d]嘧啶-2-基)-1H-吡唑-5-基)-2-(邻甲苯氧基)乙酰胺 CAS No. 1207008-16-9](/img/structure/B2977255.png)
N-(3-环丙基-1-(4-氧代-4,5,6,7-四氢-3H-环戊[d]嘧啶-2-基)-1H-吡唑-5-基)-2-(邻甲苯氧基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
代谢和药代动力学
与所述化学物质在结构上相关的化合物已因其在人体中的代谢和药代动力学而被广泛研究。例如,研究了 INCB018424(一种 Janus 酪氨酸激酶 1/2 的选择性抑制剂)的代谢、排泄和药代动力学,结果表明该化合物及其放射性被迅速吸收,且母体化合物是循环中的主要实体,表明代谢物负担低 (Shilling 等人,2010)。这项研究强调了了解药物化合物的代谢途径和排泄机制以预测它们在人体内的行为和与其他药物的潜在相互作用的重要性。
潜在治疗用途
具有相似药理特征的化合物已被探索其在各种医疗条件下的治疗潜力。研究扑热息痛(一种广泛使用的镇痛药)对健康受试者的 NOS、COX 和 CYP 活性以及氧化应激的影响,提供了对它与可能影响活性氧种类产生的酶家族相互作用的见解 (Trettin 等人,2014)。这突出了药物化合物与人体之间复杂的相互作用,指出了进行全面研究以发现潜在治疗用途和作用机制的必要性。
属性
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13-5-2-3-8-18(13)30-12-20(28)24-19-11-17(14-9-10-14)26-27(19)22-23-16-7-4-6-15(16)21(29)25-22/h2-3,5,8,11,14H,4,6-7,9-10,12H2,1H3,(H,24,28)(H,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEHBCYQSPHILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。